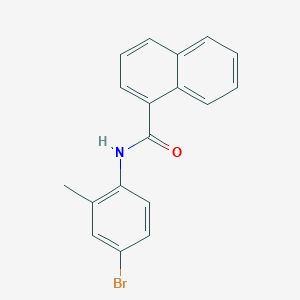

![molecular formula C12H14N2OS2 B5313991 3-allyl-6-ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5313991.png)

3-allyl-6-ethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of organic compounds that contain a pyrimidine ring fused to a thiophene ring . They have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones often involves the reaction of 5-acetyl-6-aminopyrimidine-4(3H)-thiones with reagents containing an active chloromethylene fragment .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is characterized by a fused ring system consisting of a pyrimidine ring and a thiophene ring .Wissenschaftliche Forschungsanwendungen

Antitubercular Agent Development

HMS1700O08: has been identified as a potential antitubercular agent. Studies have shown that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimycobacterial activity against strains such as Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These compounds, including HMS1700O08, are being explored for their efficacy in treating tuberculosis, with some showing promising results in terms of minimal inhibitory concentration (MIC) values.

Organic Optoelectronics

The structural motif of thieno[2,3-d]pyrimidin-4(3H)-one is beneficial in the field of organic optoelectronics. It serves as a building block for the synthesis of conjugated polymers and small molecules used in organic solar cells (OSCs) and other photoelectronic devices . The ability to modulate photoluminescence properties by introducing different functional groups makes HMS1700O08 a valuable compound for developing advanced materials in this sector.

Geological and Extraterrestrial Chronometry

Although not directly related to HMS1700O08, the research methodology and systematics applied to the rhenium-osmium (Re-Os) geochronometer can inform the use of similar compounds in geological and extraterrestrial materials dating . The precision and utility of such chronometers are crucial for understanding temporal and spatial processes on Earth and beyond.

Agricultural Biotechnology

In the realm of agricultural biotechnology, the deployment of beneficial microbes into the soil is a critical area of research. Compounds like HMS1700O08 could potentially be used as carriers for these microbes, enhancing their effectiveness and survivability in various soil conditions .

Chemical Synthesis and Methodology

The compound HMS1700O08 and its derivatives are important in chemical synthesis, serving as intermediates for the preparation of various structurally diverse molecules. The development of new synthetic routes and methodologies using these compounds can lead to more efficient and scalable production processes .

Pharmacological Research

The reduction of pyrimidine derivatives, a category to which HMS1700O08 belongs, is a subject of interest in pharmacological research. The transformation products of these reductions can lead to new pharmacologically active compounds with potential therapeutic applications .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-ethyl-2-methylsulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c1-4-6-14-11(15)9-7-8(5-2)17-10(9)13-12(14)16-3/h4,7H,1,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNNIJBIAGCZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5313915.png)

![3-[(2-methyl-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5313923.png)

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5313946.png)

![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 4-methoxybenzoate](/img/structure/B5313951.png)

![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5313958.png)

![N-[amino(imino)methyl]-4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5313961.png)

![dimethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5313980.png)

![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313993.png)

![ethyl N-[2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycinate](/img/structure/B5314006.png)

![(4aS*,8aR*)-6-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5314007.png)

![N-methyl-2-oxo-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1,3-oxazolidine-4-carboxamide](/img/structure/B5314010.png)